Acetylcholinesterase (AChE) Inhibitory Activity: Null Activity at 26 µM Contrasts with Active Phenylacetamide Analogs
In a ChEMBL-curated binding assay, N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide exhibited no inhibition of acetylcholinesterase (AChE) at a concentration of 26 µM . In contrast, several structurally related N-substituted phenylacetamide derivatives demonstrate measurable AChE inhibition, with reported IC₅₀ values ranging from 1.3 to 380 nM for optimized members of the class [1]. This inactivity against AChE suggests that the compound may possess a differentiated off-target profile—an attribute valuable for analgesic programs seeking to avoid cholinergic side effects commonly associated with AChE-inhibiting phenylacetamides.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity |
|---|---|
| Target Compound Data | No inhibition at 26 µM |
| Comparator Or Baseline | Active N-substituted phenylacetamide analogs: IC₅₀ range = 1.3–380 nM (nM range for potent members of the class) |
| Quantified Difference | Target compound inactive at 26,000 nM vs. comparator class active at 1.3–380 nM (≥68-fold difference in potency threshold) |
| Conditions | ChEMBL binding assay; human acetylcholinesterase; 26 µM compound concentration |
Why This Matters
AChE inactivity at micromolar concentrations distinguishes this compound from active phenylacetamide AChE inhibitors, potentially reducing cholinergic liability in in vivo analgesic or anti-inflammatory models.
- [1] BindingDB / ChEMBL. CHEMBL643383: IC₅₀ against acetylcholinesterase; value ranges from 1.3–380 nM for active N-substituted phenylacetamide derivatives. View Source
